N-(3,5-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide
Description
N-(3,5-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether scaffold. The compound’s structure includes a 3,5-dimethoxyphenyl group attached to the acetamide nitrogen and a 2,2-dimethyl-5-phenyl-2H-imidazole-4-sulfanyl moiety linked via a thioether bond.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-21(2)23-19(14-8-6-5-7-9-14)20(24-21)28-13-18(25)22-15-10-16(26-3)12-17(11-15)27-4/h5-12H,13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINQNWBCMACJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Core Scaffolds
- Target Compound : Imidazole-thioether-acetamide hybrid.
- Compound : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate. Contains a pyridyl-imidazole-acetamide core with a methylsulfinyl group and 4-fluorophenyl substituent .
- Compounds (e–h): Hexan-/oxazinan-acetamide derivatives with dimethylphenoxy and amino/hydroxy/benzyl groups .
Substituent Analysis
Physicochemical Properties (Hypothetical)
Predicted properties based on substituent contributions:
Key Insights :
- The 3,5-dimethoxyphenyl group in the target compound enhances lipophilicity (logP ~3.5) compared to the 4-fluorophenyl group in (logP ~2.8) .
- The sulfanyl (thioether) linker in the target compound reduces polarity versus the methylsulfinyl (sulfoxide) group in , which may lower solubility but improve membrane permeability .
- The 2,2-dimethyl substitution on the imidazole ring in the target compound likely improves metabolic stability compared to the 1-methyl substitution in .
Research Findings and Limitations
While direct experimental data for the target compound is unavailable, structural analogs suggest:
Enhanced Selectivity : The steric bulk of the 2,2-dimethylimidazole in the target compound may reduce off-target interactions compared to less hindered analogs .
Solubility Challenges : The low predicted solubility (0.1 mg/mL) necessitates formulation optimization, unlike e, which has higher solubility due to polar groups .
Contradictory Evidence : Sulfinyl groups () typically enhance solubility but increase metabolic liability, whereas the target’s sulfanyl group balances lipophilicity and stability .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antiviral effects, supported by data from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl group and an imidazole derivative. Its molecular formula is , with a molecular weight of approximately 446.507 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, thiazole and imidazole derivatives have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxic Effects
A study reported that thiazole-bearing compounds exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431, indicating strong cytotoxic activity (Table 1) . The presence of electron-donating groups on the phenyl ring was correlated with increased activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
Research Findings
A study evaluated the antibacterial activity of imidazole derivatives using the dilution method, revealing that certain analogues exhibited significantly greater efficacy than existing antibiotics .
Antiviral Activity
Research indicates that heterocyclic compounds like imidazoles are effective against viral targets. For example, thiazolidinone derivatives have shown efficacy in inhibiting NS5B RNA polymerase, crucial for Hepatitis C virus replication.
Efficacy Data
In vitro studies reported that certain compounds achieved over 95% inhibition of NS5B activity with IC50 values around 32 μM . This suggests that this compound may share similar antiviral properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dimethoxyphenyl Group : Enhances lipophilicity and cellular uptake.
- Imidazole Ring : Contributes to interaction with biological targets through hydrogen bonding and hydrophobic interactions.
Q & A
Q. What strategies mitigate off-target effects in in vivo studies?
- Methodological Answer : Use CRISPR-Cas9 knockout models to confirm target specificity. Pharmacokinetic studies (LC-MS/MS) correlate plasma concentrations with efficacy. Off-target profiling via thermal proteome profiling (TPP) or Chemoproteomics identifies unintended interactions .
Notes
- Advanced questions emphasize mechanistic and interdisciplinary challenges, while basic questions focus on foundational methodologies.
- Methodological answers integrate evidence from synthesis, characterization, and computational design studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
